O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride

Description

IUPAC Nomenclature and Structural Representation

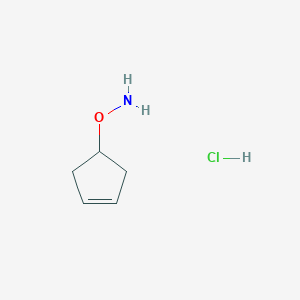

The compound’s IUPAC name is O-(cyclopent-3-en-1-yl)hydroxylamine hydrochloride , reflecting its cyclopentene substituent attached via an oxygen atom to the hydroxylamine core. Its structure consists of a five-membered cyclopentene ring (with a double bond between carbons 3 and 4) linked to a hydroxylamine group (–ONH₂) and a hydrochloride counterion.

| Structural Feature | Description |

|---|---|

| Core Structure | Cyclopentene ring (C₅H₇) with double bond at C3–C4 |

| Functional Group | Hydroxylamine (–ONH₂) attached via oxygen to the cyclopentene ring |

| Counterion | Hydrochloride (Cl⁻) |

The InChI code 1S/C5H9NO.ClH/c6-7-5-3-1-2-4-5;/h1-2,5H,3-4,6H2;1H and SMILES notation Cl.NO.C1C=CC[C@@H]1 confirm its connectivity.

Molecular Formula and Weight Analysis

The molecular formula is C₅H₁₀ClNO , derived from:

- Cyclopentene : C₅H₈

- Hydroxylamine : H₂NO

- Hydrochloride : HCl

The molecular weight is 135.59 g/mol , calculated as:

$$

\text{C}5 (12.01 \times 5) + \text{H}{10} (1.008 \times 10) + \text{Cl} (35.45) + \text{N} (14.01) + \text{O} (16.00) = 135.59 \, \text{g/mol}

$$

Historical Context in Hydroxylamine Chemistry

Hydroxylamine derivatives have been pivotal in organic synthesis since their discovery in the 19th century. Key milestones include:

- Synthesis of Hydroxylamine : First prepared as hydroxylammonium chloride by Wilhelm Clemens Lossen in 1865.

- O-Substituted Derivatives : Development of O-alkylated hydroxylamines (e.g., O-benzylhydroxylamine) in the mid-20th century for enhanced reactivity and stability.

- Modern Applications : Use of O-substituted hydroxylamines as electrophilic aminating agents in C–N bond formation and enzyme inhibition studies.

O-Cyclopent-3-en-1-ylhydroxylamine hydrochloride represents a contemporary example of this class, leveraging the cyclopentene ring’s steric and electronic effects to modulate reactivity.

Classification Within O-Substituted Hydroxylamines

This compound belongs to the O-alkylhydroxylamine subclass, distinguished by:

- Substituent Type : A cyclopentene ring replaces simpler alkyl groups (e.g., methyl, benzyl).

- Reactivity Profile : The conjugated double bond in the cyclopentene ring may influence nucleophilicity and coordination chemistry.

The cyclopentene substituent provides steric bulk and π-electron density, potentially enhancing stability in reactions involving electrophilic attack or metal coordination.

Properties

IUPAC Name |

O-cyclopent-3-en-1-ylhydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c6-7-5-3-1-2-4-5;/h1-2,5H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDUUQBFHSITNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1ON.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride typically involves the reaction of cyclopent-3-en-1-ol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the desired hydroxylamine compound. The hydrochloride salt is then formed by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride is utilized as a reagent in organic synthesis. Its hydroxylamine functional group allows it to participate in various chemical reactions, including:

- Preparation of Nitrogen-Containing Compounds: The compound is effective in synthesizing oximes and amines through reactions with carbonyl compounds.

- Reduction Reactions: It acts as a reducing agent, facilitating the conversion of nitroso and nitro derivatives into amines.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Oxime Formation | Carbonyl + O-Cyclopent-3-en-1-ylhydroxylamine | Oxime |

| Reduction | Nitro compound + O-Cyclopent-3-en-1-ylhydroxylamine | Amine |

| Substitution | Halogenated compounds + O-Cyclopent-3-en-1-ylhydroxylamine | Substituted products |

Biological Applications

The compound has been investigated for its role in biological systems, particularly regarding enzyme mechanisms and inhibition. Some notable applications include:

- Enzyme Inhibition Studies: The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition. This property is explored in studies targeting specific enzymes involved in disease processes .

- Potential Therapeutic Applications: Research indicates that derivatives of hydroxylamines can exhibit antibacterial and antiviral activities. For instance, compounds similar to O-Cyclopent-3-en-1-ylhydroxylamine have been evaluated for their efficacy against Gram-negative bacteria .

Case Study: Antibacterial Activity

A study highlighted the antibacterial potential of hydroxylamine derivatives against various bacterial strains, demonstrating significant inhibition comparable to standard antibiotics like penicillin and ciprofloxacin .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical compounds. Its applications include:

- Drug Development: The compound's ability to modify biological pathways makes it a candidate for developing new drugs targeting infections and other diseases influenced by enzymatic activity .

Table 2: Medicinal Applications of Hydroxylamines

| Application | Description |

|---|---|

| Antimicrobial Agents | Synthesis of drugs targeting bacterial infections |

| Enzyme Modulators | Exploration as inhibitors of key enzymes involved in disease |

| Antiviral Compounds | Development of compounds with antiviral properties |

Mechanism of Action

The mechanism of action of O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Biological Activity

O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

This compound is a hydroxylamine derivative characterized by its cyclopentene structure. Hydroxylamines are known for their reactivity and ability to form various derivatives, which can influence biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar hydroxylamine structures demonstrate potent antiproliferative activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| O-Cyclopent-3-en-1-ylhydroxylamine | MDA-MB-231 | 10 |

| A549 | 20 | |

| HeLa | 15 |

The mechanism through which O-Cyclopent-3-en-1-ylhydroxylamine exerts its cytotoxic effects may involve the inhibition of key signaling pathways such as PI3K/Akt/mTOR. This pathway is crucial for cell survival and proliferation, and its suppression leads to increased apoptosis in cancer cells . Additionally, hydroxylamines can act as reducing agents, influencing redox reactions within cells that may contribute to their cytotoxicity .

Antimicrobial Activity

In addition to anticancer properties, O-Cyclopent-3-en-1-ylhydroxylamine has been investigated for its antimicrobial effects. Studies have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported around 62.5 µg/mL . The compound's ability to disrupt bacterial cell wall synthesis may play a role in its effectiveness.

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 78.12 |

Case Studies

Several case studies highlight the efficacy of hydroxylamines in clinical settings:

- Hydroxylamine in Cancer Therapy : A study demonstrated that hydroxylamines could enhance the efficacy of existing chemotherapeutic agents by reducing their inactivation rates, thereby improving overall treatment outcomes in patients with resistant tumors .

- Antibiotic Synergy : Research indicated that combining hydroxylamines with traditional antibiotics improved antimicrobial activity against resistant strains of bacteria. This synergy suggests potential applications in treating infections caused by multi-drug resistant organisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride, and how can reaction conditions be optimized?

- Methodology : A common approach involves hydroxylamine hydrochloride as a precursor under alkaline conditions, with cyclopentene derivatives as intermediates. For example, oxime formation via hydroxylamine hydrochloride (e.g., with aldehydes/ketones) followed by cyclization or functionalization . Optimization includes pH control (alkaline conditions), temperature modulation (e.g., 25–60°C), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt.

Q. How should researchers characterize the purity and structural integrity of O-Cyclopent-3-en-1-ylhydrochloride derivatives?

- Methodology : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm cyclopentene ring geometry and hydroxylamine linkage .

- HPLC-MS for purity assessment (≥98% recommended for reproducibility) .

- FT-IR to verify N–O and C–Cl bond presence.

Cross-validation with elemental analysis ensures stoichiometric consistency of the hydrochloride salt .

Q. What stability considerations are critical for storing and handling this compound?

- Methodology :

- Storage : Protect from moisture and light; store at 2–8°C in airtight containers .

- Decomposition risks : Monitor for discoloration (yellowing indicates degradation) or gas release (suggesting HCl dissociation). Conduct accelerated stability studies under varying temperatures/humidity to establish shelf-life .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the cyclopentene ring in modulating reactivity?

- Methodology :

- Perform kinetic isotope effect (KIE) experiments to identify rate-determining steps in reactions (e.g., nucleophilic substitutions).

- Use DFT calculations to model electron density distribution in the cyclopentene ring and predict regioselectivity .

- Compare reactivity with non-cyclic analogs (e.g., acyclic hydroxylamine hydrochlorides) to isolate steric/electronic effects .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodology :

- Solvent screening : Test solubility in polar aprotic solvents (DMSO, DMF) vs. aqueous buffers (pH 3–7) .

- Dynamic light scattering (DLS) can detect aggregation in poorly soluble batches.

- Standardize protocols : Pre-equilibrate solvents at 25°C and use sonication for 10–15 minutes to ensure consistency .

Q. How can researchers design experiments to probe the compound’s potential as a chiral ligand or catalyst?

- Methodology :

- Enantiomeric resolution : Use chiral HPLC columns or derivatization with chiral auxiliaries (e.g., Mosher’s acid) .

- Catalytic screening : Test in asymmetric reactions (e.g., cyclopropanations or epoxidations) under inert atmospheres. Monitor enantiomeric excess (ee) via circular dichroism (CD) or NMR with chiral shift reagents .

Q. What advanced analytical methods are suitable for detecting trace impurities in synthesized batches?

- Methodology :

- LC-HRMS with ion-trap detectors to identify low-abundance byproducts (e.g., oxidation products from the cyclopentene ring) .

- X-ray crystallography to confirm crystal structure and detect lattice defects.

- TGA/DSC to assess thermal stability and correlate impurities with decomposition profiles .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in electrophilic reactions?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles .

- Ventilation : Use fume hoods for reactions releasing HCl gas .

- Emergency procedures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Data Management

Q. How should researchers document experimental parameters to ensure reproducibility?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.